molecular formula C7H6FNOS B1405633 1-Fluoro-2-methyl-3-(sulfinylamino)benzene CAS No. 1785763-45-2

1-Fluoro-2-methyl-3-(sulfinylamino)benzene

Cat. No. B1405633
M. Wt: 171.19 g/mol
InChI Key: HENIWSCQTRPRIR-UHFFFAOYSA-N
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Description

“1-Fluoro-2-methyl-3-(sulfinylamino)benzene” is a benzene derivative with a fluoro, methyl, and sulfinylamino substituents at the 1st, 2nd, and 3rd positions respectively .


Molecular Structure Analysis

The molecule contains a total of 17 bonds; 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, and 1 six-membered ring .

Scientific Research Applications

Reactions and Synthesis

  • Synthesis of Disubstituted Alkenes : The stereoselective synthesis of disubstituted alkenes, such as (E)-[[fluoro(2-phenylcyclohexylidene)-methyl]sulfonyl]benzene, involves reactions that contribute to the field of organic synthesis. This research highlights the potential of compounds related to 1-Fluoro-2-methyl-3-(sulfinylamino)benzene in creating structurally diverse molecules (McCarthy et al., 2003).

  • Organic Reaction Mechanisms : Reactions of fluoro(sulfonyloxy)iodo]benzenes, similar in structure to the compound , with acyclic olefins and methyl methacrylate, have been studied to understand their reaction mechanisms. Such studies are significant for advancing organic chemistry knowledge (Pirkuliev et al., 2001).

  • Fluorine Chemistry : Research on the synthesis and nucleophilic aromatic substitution of compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which shares structural features with the target compound, contributes to the broader understanding of fluorine chemistry, particularly in aromatic systems (Ajenjo et al., 2016).

Materials Science and Chemistry

  • Crystal Structure Analysis : Studies on the influence of fluorine side-group substitution on crystal structures, for example, in benzene-1,3,5-trisamides, shed light on how small changes in molecular structure, such as fluorination, can significantly alter crystal packing and material properties (Zehe et al., 2014).

  • Development of Fluorophores : The development of novel green fluorophores, such as 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, demonstrates the application of fluorinated benzene derivatives in the field of luminescent materials. This has implications for imaging and other spectroscopic applications (Beppu et al., 2015).

  • Solubility Studies : The solubility of compounds like 1-fluoro-4-(methylsulfonyl)benzene in various solvents, a study crucial for understanding the physicochemical properties of such compounds, is essential for their application in chemical processes (Qian et al., 2014).

Pharmaceutical and Biomedical Research

  • Electrophilic Fluorination Agents : The development of new agents like N-Fluoro-3-ethyl-3-methyl-1,1-dioxo-2,3-dihydro-1H-1λ6-benzo[e]1,2-thiazin-4-one demonstrates the utility of fluorinated benzene derivatives in electrophilic fluorination of carbanions, relevant in pharmaceutical synthesis (Takéuchi et al., 1999).

Environmental and Analytical Chemistry

  • NMR Indicators : Compounds such as 1-fluoro-2,6-bis(methylene-iminodiacetate)benzene, serving as NMR indicators for protons and metal ions, demonstrate the application of fluorinated benzene derivatives in analytical chemistry, particularly in NMR spectroscopy (Plenio & Burth, 1994).

properties

IUPAC Name

1-fluoro-2-methyl-3-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNOS/c1-5-6(8)3-2-4-7(5)9-11-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENIWSCQTRPRIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-methyl-3-(sulfinylamino)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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